molecular formula C12H15FN2 B3347817 Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- CAS No. 14487-94-6

Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro-

Cat. No.: B3347817
CAS No.: 14487-94-6
M. Wt: 206.26 g/mol
InChI Key: ASLGUHWVRPIEME-UHFFFAOYSA-N
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Description

Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The specific compound has a fluorine atom at the 5-position and a 2-amino-1,1-dimethylethyl group at the 3-position of the indole ring. This unique structure imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

2-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2/c1-12(2,7-14)10-6-15-11-4-3-8(13)5-9(10)11/h3-6,15H,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLGUHWVRPIEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CNC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162827
Record name Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14487-94-6
Record name Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014487946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable indole derivative.

    Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Substitution Reaction: The 3-position is then substituted with a 2-amino-1,1-dimethylethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods.

Chemical Reactions Analysis

Types of Reactions

Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-alkylamines.

Scientific Research Applications

Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole, 5-chloro-3-(2-amino-1,1-dimethylethyl)-: Similar structure but with a chlorine atom instead of fluorine.

    Indole, 3-(2-amino-1,1-dimethylethyl)-: Lacks the fluorine atom at the 5-position.

Uniqueness

Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro-
Reactant of Route 2
Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro-

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